molecular formula C14H15ClN2O2S B225727 N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide

N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide

Katalognummer B225727
Molekulargewicht: 310.8 g/mol
InChI-Schlüssel: OJESLDTUBDTAQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide, also known as TCS 359, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide drugs and has been found to exhibit various biochemical and physiological effects.

Wirkmechanismus

The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is not fully understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 may act by inhibiting the activity of enzymes such as carbonic anhydrase and cyclooxygenase. These enzymes are involved in various physiological processes such as acid-base balance and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been found to increase the levels of antioxidants such as glutathione, which helps protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 in lab experiments is its ability to exhibit multiple properties such as anticonvulsant and anti-inflammatory effects. This allows researchers to study the compound's potential for treating various neurological disorders. However, a limitation of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359.

Zukünftige Richtungen

There are several future directions for the research of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. One potential direction is to study its potential for treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and potential side effects of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. Finally, the development of derivatives of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 may lead to the discovery of more potent and selective therapeutic agents.

Synthesemethoden

The synthesis of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 as a white solid.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticonvulsant, anti-inflammatory, and neuroprotective properties. These properties make N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 a promising candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.

Eigenschaften

Produktname

N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide

Molekularformel

C14H15ClN2O2S

Molekulargewicht

310.8 g/mol

IUPAC-Name

N-(5-chloropyridin-2-yl)-2,3,4-trimethylbenzenesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c1-9-4-6-13(11(3)10(9)2)20(18,19)17-14-7-5-12(15)8-16-14/h4-8H,1-3H3,(H,16,17)

InChI-Schlüssel

OJESLDTUBDTAQU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C

Kanonische SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.